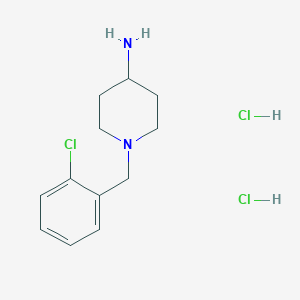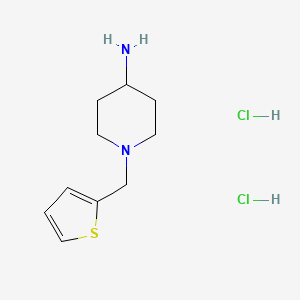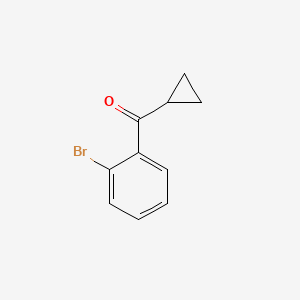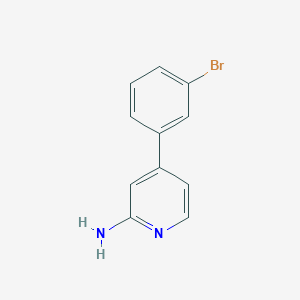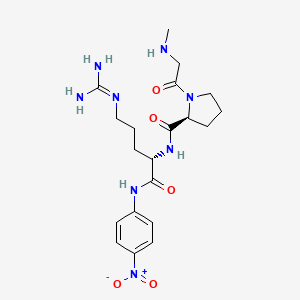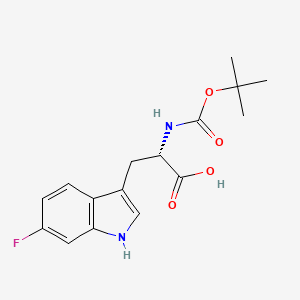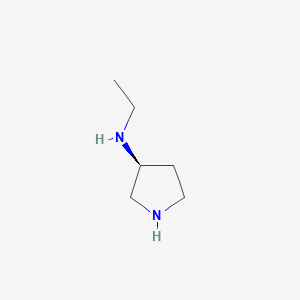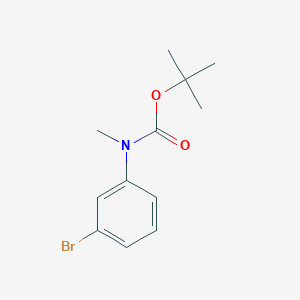
N-BOC-N-甲基-3-溴苯胺
描述
“N-BOC-N-Methyl-3-bromoaniline” is a chemical compound that is often used in organic synthesis . The “N-BOC” part of the name refers to the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The “N-Methyl-3-bromoaniline” part of the name refers to the core structure of the molecule, which includes a bromine atom attached to the third carbon of an aniline ring .
Synthesis Analysis
The synthesis of “N-BOC-N-Methyl-3-bromoaniline” involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions . This process installs the Boc-masking group by reacting the amino-substrate . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of “N-BOC-N-Methyl-3-bromoaniline” includes a tert-butyloxycarbonyl (Boc) group and a 3-bromoaniline group . The Boc group is a carbamate functionality that is used to protect amines during organic synthesis . The 3-bromoaniline group consists of a bromine atom attached to the third carbon of an aniline ring .
Chemical Reactions Analysis
The key chemical reaction involved in the use of “N-BOC-N-Methyl-3-bromoaniline” is the deprotection of the N-Boc group . This process involves the use of oxalyl chloride in methanol, and it can be performed under room temperature conditions . The deprotection strategy involves the electrophilic character of oxalyl chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-BOC-N-Methyl-3-bromoaniline” include its molecular weight, density, and refractive index . The molecular weight is 208.26 , the density is 1.461 g/mL at 25 °C , and the refractive index is n20/D 1.6120 .
科学研究应用
新型化合物的合成与表征
组合化学的新支架的制备涉及合成六氢-2-氧代-1,4-二氮杂环-6-羧酸,这是一种冠状支架。该过程包括开环、通过还原胺化和酰胺化进行多样化,以及引入各种官能团的转化,展示了基于支架的化学在药物发现和开发中的多功能性 (Penning & Christoffers, 2012)。
另一项研究的重点是溴化化合物,特别是 Boc 保护的 (S)-丝氨酸甲酯,它发生反应生成 Boc-3-溴丙氨酸。这项工作有助于理解钒依赖性溴过氧化物酶中的溴化物结合,说明了溴化中间体在研究酶机制和潜在设计酶抑制剂中的重要性 (Kraehmer & Rehder, 2012)。
在材料科学和催化中的应用
(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物的钯(0)催化合成研究展示了 Suzuki 交叉偶联反应在合成具有非线性光学性质的化合物中的应用。这项研究突出了这些化合物在材料科学中的潜力,特别是在新型光学材料的开发中 (Rizwan 等,2021)。
对席夫碱化合物(包括 N-(4-硝基苄基)-4-甲基溴苯胺)的探索及其通过紫外、红外和核磁共振技术以及计算方法进行的光谱表征,提供了对这些化合物的分子结构及其作为抗菌剂或在其他化学领域的潜在应用的见解 (Taşli 等,2015)。
先进的分析技术
- 使用气相色谱/四极杆质谱 (GC/qMS) 进行化合物特异性溴同位素比分析以研究溴化有机化合物 (BOC) 的应用,强调了精确分析技术在环境科学中的重要性。该方法有助于调查环境中 BOC 的转化,为环境监测和污染源追踪提供了一种工具 (Zakon 等,2016)。
安全和危害
“N-BOC-N-Methyl-3-bromoaniline” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
属性
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPOFRPHNDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629458 | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-N-Methyl-3-bromoaniline | |
CAS RN |
57598-34-2 | |
| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

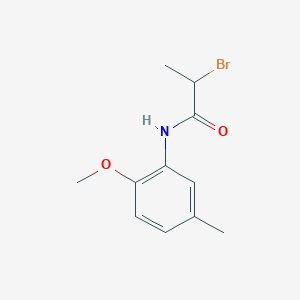
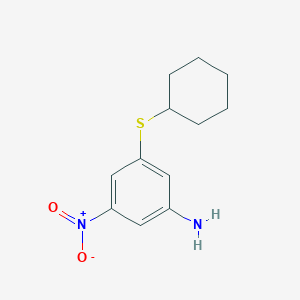
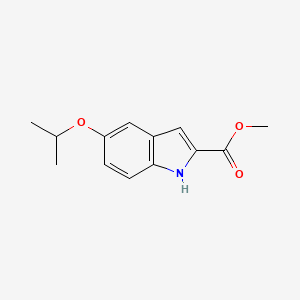
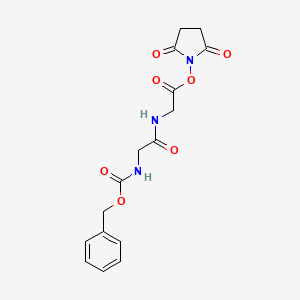
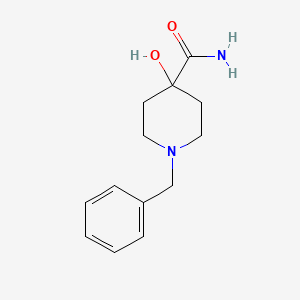
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
